molecular formula C15H11BrF3NO B12282906 N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide CAS No. 883106-32-9

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Katalognummer: B12282906
CAS-Nummer: 883106-32-9
Molekulargewicht: 358.15 g/mol
InChI-Schlüssel: CMFRVNMHHWEFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a bromine atom attached to the phenyl ring and a trifluoromethyl group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N-methyl-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromobenzamide: Similar structure but lacks the trifluoromethyl group.

    N-Methylbenzamide: Similar structure but lacks the bromine and trifluoromethyl groups.

    3-(Trifluoromethyl)benzamide: Similar structure but lacks the bromine atom.

Uniqueness

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups. These groups confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

883106-32-9

Molekularformel

C15H11BrF3NO

Molekulargewicht

358.15 g/mol

IUPAC-Name

N-(2-bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11BrF3NO/c1-20(13-8-3-2-7-12(13)16)14(21)10-5-4-6-11(9-10)15(17,18)19/h2-9H,1H3

InChI-Schlüssel

CMFRVNMHHWEFRG-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.